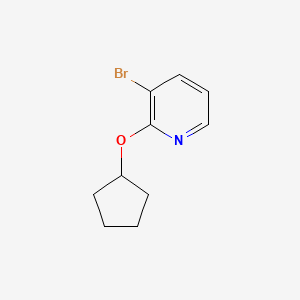

3-Bromo-2-(cyclopentyloxy)pyridine

Descripción general

Descripción

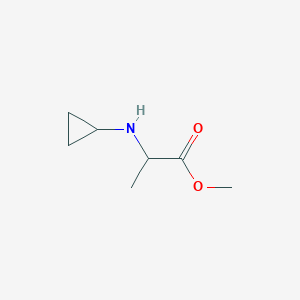

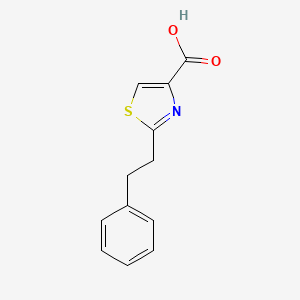

3-Bromo-2-(cyclopentyloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO. It is mainly used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 3-Bromo-2-(cyclopentyloxy)pyridine has been studied in several papers. For instance, a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules was carried out using both DFT and HF methods . The molecular structures of the title compound have been optimized . In addition, a Suzuki cross-coupling reaction was performed to synthesize 2-pyridone compounds .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-(cyclopentyloxy)pyridine has been analyzed in several studies. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis

The chemical reactions of 3-Bromo-2-(cyclopentyloxy)pyridine have been studied in several papers. For instance, the reaction of 5-bromopyridine under certain conditions resulted in the formation of 2-pyridone . In addition, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-(cyclopentyloxy)pyridine have been analyzed in several studies. The potential energy surface curve versus the dihedral angle N5–C2–O6–H10 was carried out for 3-Br-2-HyP molecule using the B3LYP/6-311++G (d,p) level of theory . The molecular weight of the compound is 242.11 g/mol.Aplicaciones Científicas De Investigación

-

Synthesis of Trifluoromethylpyridines

- Application: Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

- Method: The synthesis of TFMP involves various chemical reactions, and “3-Bromo-2-(cyclopentyloxy)pyridine” could potentially be used as a reagent in these reactions .

- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Synthesis of 2-Pyridones

- Application: 2-Pyridones are important structural motifs in many natural products and biologically active compounds .

- Method: The cyclization reaction in forming of 3,4,6-trisubstituted 2-pyridones was realized between 1,3-dicarbonyl compounds and cyano acetamides .

- Results: High yield of pyridones was achieved .

-

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Application: Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are used in the treatment of diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .

- Method: An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

- Results: The overall yield could be increased from 3.6% to 29.4% .

-

Molecular Structure and Spectral Analysis

- Application: Theoretical investigation of molecular structures of compounds like 3-Bromo-2-Hydroxypyridine .

- Method: Both DFT and HF methods were used in a theoretical investigation of 3-Bromo-2-Hydroxypyridine . The molecular structures of the title compound have been optimized .

- Results: Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-2-cyclopentyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRZUVKOBQJBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716541 | |

| Record name | 3-Bromo-2-(cyclopentyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(cyclopentyloxy)pyridine | |

CAS RN |

422557-08-2 | |

| Record name | 3-Bromo-2-(cyclopentyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)

amine hydrochloride](/img/structure/B1373761.png)

![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)

![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)

amine](/img/structure/B1373773.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)